2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Overview
Description
2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide is a useful research compound. Its molecular formula is C22H23N3O4 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Unfortunately, the specific target of the compound VU0497855-1 is not clearly mentioned in the available resources. The identification of a compound’s primary targets is a crucial step in understanding its mechanism of action. This typically involves biochemical and molecular biology techniques such as affinity chromatography, mass spectrometry, and genetic screens .
Mode of Action
The mode of action of VU0497855-1 is currently unknown. The mode of action refers to how the compound interacts with its target and the resulting changes that occur. This can involve binding to a specific receptor, inhibiting an enzyme, or interacting with a cellular structure .
Biochemical Pathways
The specific biochemical pathways affected by VU0497855-1 are not clearly defined in the available resources. Biochemical pathways refer to a series of chemical reactions occurring within a cell. In each pathway, a principal chemical is modified by chemical reactions. Enzymes, which are proteins, catalyze these reactions .
Pharmacokinetics
Pharmacokinetic data for VU0497855-1 is not available in the current resources. Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted by the body. These properties can greatly impact a drug’s bioavailability, or the proportion of the drug that enters the circulation when introduced into the body .
Result of Action
The result of a compound’s action can be observed at the molecular, cellular, and physiological levels, and can include changes in gene expression, cell behavior, and overall health status .
Action Environment
Environmental factors can include pH, temperature, presence of other molecules, and cellular location, all of which can influence a compound’s action .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-28-17-9-7-16(8-10-17)13-14-23-21(26)15-25-22(27)12-11-19(24-25)18-5-3-4-6-20(18)29-2/h3-12H,13-15H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIQWPOZGXCFCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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